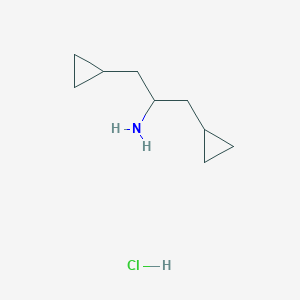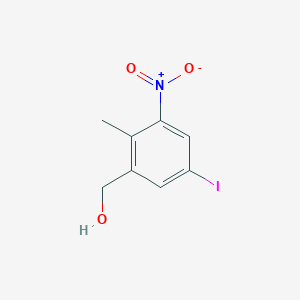
(5-Iodo-2-methyl-3-nitrophenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Iodo-2-methyl-3-nitrophenyl)methanol is an organic compound with the molecular formula C8H8INO3 It is characterized by the presence of an iodine atom, a methyl group, and a nitro group attached to a benzene ring, along with a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Iodo-2-methyl-3-nitrophenyl)methanol typically involves the nitration of 2-methylphenol followed by iodination and reduction steps. The general synthetic route can be summarized as follows:
Nitration: 2-methylphenol is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 5-nitro-2-methylphenol.
Iodination: The nitro compound is then subjected to iodination using iodine and a suitable oxidizing agent, such as iodic acid, to produce 5-iodo-2-methyl-3-nitrophenol.
Reduction: Finally, the nitro group is reduced to a hydroxyl group using a reducing agent like sodium borohydride, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
(5-Iodo-2-methyl-3-nitrophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The nitro group can be further reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, under suitable conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed
Oxidation: (5-Iodo-2-methyl-3-nitrophenyl)formaldehyde.
Reduction: (5-Iodo-2-methyl-3-aminophenyl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(5-Iodo-2-methyl-3-nitrophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of (5-Iodo-2-methyl-3-nitrophenyl)methanol depends on its specific application. In biological systems, it may interact with cellular components through its functional groups, leading to various biochemical effects. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular macromolecules, while the iodine atom can participate in halogen bonding interactions.
類似化合物との比較
Similar Compounds
(2-Methyl-3-nitrophenyl)methanol: Similar structure but lacks the iodine atom.
(5-Iodo-2-methylphenol): Similar structure but lacks the nitro group.
(5-Iodo-3-nitrophenyl)methanol: Similar structure but with different substitution pattern.
Uniqueness
(5-Iodo-2-methyl-3-nitrophenyl)methanol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both iodine and nitro groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.
特性
分子式 |
C8H8INO3 |
|---|---|
分子量 |
293.06 g/mol |
IUPAC名 |
(5-iodo-2-methyl-3-nitrophenyl)methanol |
InChI |
InChI=1S/C8H8INO3/c1-5-6(4-11)2-7(9)3-8(5)10(12)13/h2-3,11H,4H2,1H3 |
InChIキー |
DGMBKPGBOWNNFB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])I)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


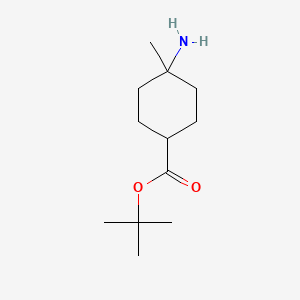
![3-(3-Bromo-1,2-oxazol-5-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B13515683.png)
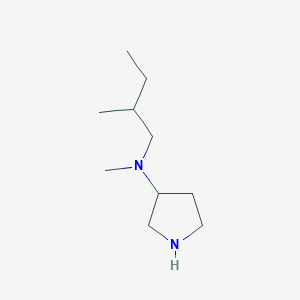
![6-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-3-carboxylic acid](/img/structure/B13515686.png)
![[1-(Phenylamino)cyclohexyl]methanol hydrochloride](/img/structure/B13515695.png)

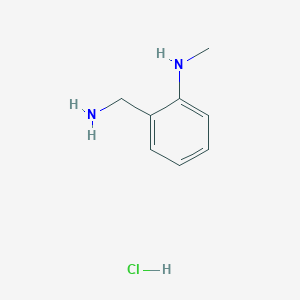
![2-[2-Chloro-5-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13515711.png)
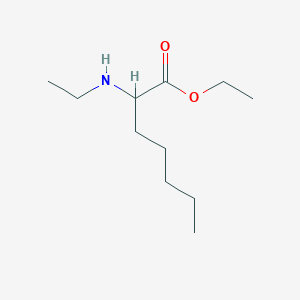
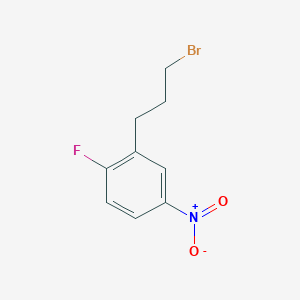
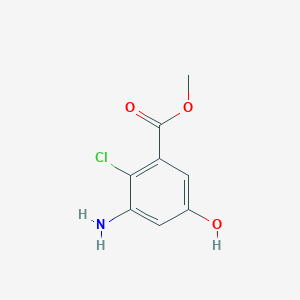
![Tert-butyl 6-amino-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate](/img/structure/B13515747.png)
![2-Oxabicyclo[3.1.1]heptan-4-ylmethanamine](/img/structure/B13515748.png)
